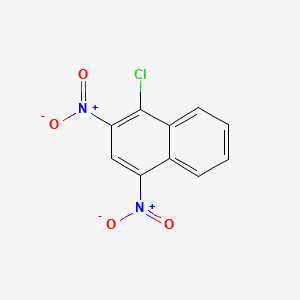

1-Chloro-2,4-dinitronaphthalene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

2401-85-6 |

|---|---|

分子式 |

C10H5ClN2O4 |

分子量 |

252.61 g/mol |

IUPAC 名称 |

1-chloro-2,4-dinitronaphthalene |

InChI |

InChI=1S/C10H5ClN2O4/c11-10-7-4-2-1-3-6(7)8(12(14)15)5-9(10)13(16)17/h1-5H |

InChI 键 |

SKKUAUZTZZRYPW-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC(=C2Cl)[N+](=O)[O-])[N+](=O)[O-] |

规范 SMILES |

C1=CC=C2C(=C1)C(=CC(=C2Cl)[N+](=O)[O-])[N+](=O)[O-] |

颜色/形态 |

Yellow needles |

熔点 |

146.5 °C |

其他CAS编号 |

2401-85-6 |

产品来源 |

United States |

Foundational & Exploratory

Unraveling the Enigma of C10H5ClN2O4: A Call for Specificity

Initial investigations into the chemical formula C10H5ClN2O4 have revealed a significant challenge: the formula does not correspond to a single, readily identifiable compound in major chemical databases. This ambiguity prevents the creation of a comprehensive technical guide as requested, as the physical, chemical, and biological properties are intrinsically linked to the specific arrangement of atoms within the molecule.

The molecular formula C10H5ClN2O4 represents a specific combination of atoms: ten carbon, five hydrogen, one chlorine, two nitrogen, and four oxygen atoms. However, numerous distinct chemical structures, known as isomers, can be formed from this same set of atoms. Each isomer possesses unique physical and chemical characteristics, including but not limited to:

-

Melting and Boiling Points: The temperature at which a substance transitions from solid to liquid and from liquid to gas, respectively, is highly dependent on the intermolecular forces dictated by its structure.

-

Solubility: The ability of a compound to dissolve in various solvents is governed by its polarity and the nature of its functional groups.

-

Reactivity: The chemical behavior of a compound, including its stability and how it interacts with other molecules, is determined by the arrangement of its electrons and the presence of specific reactive sites.

-

Biological Activity: In the context of drug development, different isomers can exhibit vastly different pharmacological effects, from therapeutic efficacy to toxicity.

Without a definitive structure, any attempt to provide data on physical and chemical characteristics, experimental protocols, or signaling pathways would be purely speculative and scientifically unsound.

To proceed with the development of an in-depth technical guide, it is imperative that the user provide a more specific identifier for the compound of interest. The following information would be invaluable:

-

Common or Trivial Name: Many chemical compounds are known by non-systematic names that are widely used in the scientific community.

-

IUPAC Name: The systematic name assigned by the International Union of Pure and Applied Chemistry, which unambiguously describes the compound's structure.

-

CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service to every chemical substance.

-

Chemical Structure: A representation of the molecule, for instance, in the form of a SMILES (Simplified Molecular-Input Line-Entry System) or InChI (International Chemical Identifier) string.

Upon receipt of this clarifying information, a thorough and accurate technical guide on the specified C10H5ClN2O4 isomer can be compiled, complete with the requested data tables, experimental methodologies, and pathway visualizations.

An In-depth Technical Guide to 1-Chloro-2,4-dinitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloro-2,4-dinitronaphthalene, including its chemical identity, physicochemical properties, synthesis, and analytical methodologies. The information is intended for use by professionals in research and development.

Chemical Identity

-

Molecular Weight: 252.61 g/mol [1]

Synonyms

This compound is also known by a variety of other names, including:

-

2,4-Dinitro-1-chloronaphthalene

-

2,4-Dinitro-1-naphthyl chloride

-

Chlorodinitronaphthalene

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Physicochemical Properties

| Property | Value | Source |

| Physical State | Yellow solid, yellow needles | [1] |

| Melting Point | 146.5 °C | [1] |

| LogP | 3.5 | [1] |

| Monoisotopic Mass | 251.9937843 Da | [1] |

Spectroscopic Data

| Technique | Data Highlights | Source |

| ¹H NMR | Data available on SpectraBase. Instrument: Varian CFT-20. | [1] |

| GC-MS | Top m/z peaks: 252, 160, 125. Total peaks: 187. | [1] |

| FTIR | Technique: KBr wafer. Spectrum available on SpectraBase. | [1] |

Toxicity Data

| Test | Result | Species | Source |

| Carcinogenicity | Weakly carcinogenic, causing breast cancer in rats at maximum tolerated dose. | Rat | [1] |

Experimental Protocols

Synthesis of this compound

Reaction: Nitration of 1-chloronaphthalene using a mixture of nitric acid and sulfuric acid.

Materials:

-

1-Chloronaphthalene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask submerged in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. This exothermic reaction generates the nitronium ion (NO₂⁺), the active electrophile.

-

Nitration Reaction: Slowly add 1-chloronaphthalene dropwise to the cold nitrating mixture with vigorous stirring. The temperature should be carefully controlled and maintained at a low temperature to prevent over-nitration and side reactions.

-

Reaction Quenching: After the addition is complete, allow the reaction to stir for a specified time before pouring the mixture slowly onto crushed ice with stirring. This will precipitate the crude product.

-

Isolation of Crude Product: The precipitated solid is collected by vacuum filtration and washed with copious amounts of cold water to remove any remaining acid.

Purification by Recrystallization

The crude this compound can be purified by recrystallization.

Procedure:

-

Solvent Selection: Ethanol is a common solvent for the recrystallization of nitroaromatic compounds.

-

Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.

-

Hot Filtration (optional): If there are any insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the hot solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

An HPLC method can be developed for the analysis of this compound based on methods for similar nitroaromatic compounds.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column

Mobile Phase:

-

A gradient of acetonitrile and water or a phosphate buffer is typically used for the separation of nitronaphthalene derivatives.[4]

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent.

-

Chromatographic Analysis: Inject the standards and samples onto the HPLC system.

-

Detection: Monitor the elution of the compound using a UV detector, likely at a wavelength around 254 nm or another wavelength of maximum absorbance for the compound.

-

Quantification: Create a calibration curve from the peak areas of the standards and use it to determine the concentration of this compound in the samples.

Mandatory Visualizations

Caption: Synthesis and purification workflow for this compound.

Caption: Analytical workflow for the quantification of this compound by HPLC.

References

In-Depth Technical Guide: 1-Chloro-2,4-dinitronaphthalene (CAS 2401-85-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-2,4-dinitronaphthalene (CAS 2401-85-6), a nitroaromatic compound with notable biological activities. This document consolidates available data on its chemical and physical properties, synthesis, analytical data, and toxicological profile. Particular emphasis is placed on its role as a fungicide and its potential carcinogenicity, including its interaction with glutathione S-transferases (GSTs). Experimental details and potential research applications are discussed to support further investigation and development.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2401-85-6 | [2] |

| Molecular Formula | C₁₀H₅ClN₂O₄ | [1] |

| Molecular Weight | 252.61 g/mol | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 146.5 °C | [1] |

| Boiling Point | 404.3 °C (predicted) | |

| Density | 1.62 g/cm³ (estimate) | |

| Solubility | Insoluble in water. Soluble in hot alcohol, ether, benzene, and carbon disulfide. | |

| IUPAC Name | This compound | [2] |

Synthesis

-

Nitration of 1-Chloronaphthalene: This would involve the treatment of 1-chloronaphthalene with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The conditions would need to be carefully controlled to achieve dinitration at the 2 and 4 positions.

-

Chlorination of 2,4-Dinitronaphthalene: This route would involve the direct chlorination of 2,4-dinitronaphthalene.

A plausible synthesis workflow is outlined below, based on the general principles of electrophilic aromatic substitution.

References

Solubility Profile of 1-Chloro-2,4-dinitronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-chloro-2,4-dinitronaphthalene in common laboratory solvents. Due to the limited availability of direct quantitative data for this specific compound, this report also incorporates and analyzes solubility data from structurally similar dinitronaphthalene analogues to provide a predictive assessment of its solubility characteristics. This information is crucial for researchers and professionals working with this compound in various scientific and drug development applications.

Quantitative Solubility Data

| Solvent Class | Solvent | Temperature (°C) | Solubility |

| Aqueous | Water | 25 | 1 mg/L[1] |

| Alcohols | Methanol | Ambient | Likely Sparingly Soluble |

| Ethanol | Ambient | Likely Sparingly Soluble | |

| Ketones | Acetone | Ambient | Likely Soluble |

| Ethers | Diethyl Ether | Ambient | Likely Sparingly Soluble |

| Aromatic Hydrocarbons | Toluene | Ambient | Likely Soluble |

| Halogenated Solvents | Chloroform | Ambient | Likely Soluble |

Note: The qualitative solubility assessments for organic solvents are based on the general principle that non-polar to moderately polar nitroaromatic compounds tend to be more soluble in non-polar and polar aprotic solvents. This is supported by solubility data for 1,5-dinitronaphthalene and 1,8-dinitronaphthalene, which show good solubility in solvents like acetone, toluene, and chloroform.[2][3][4]

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a poorly water-soluble solid like this compound. This method is based on the isothermal shake-flask method, a common technique for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid, pure form)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Screw-cap vials or flasks

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibrium may need to be determined experimentally.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE or other solvent-compatible membrane) to remove all undissolved solid particles. The filtration step should be performed quickly to minimize any temperature fluctuations.

-

-

Analysis:

-

Accurately dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved solute.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula:

Solubility (g/L) = (Concentration from analysis × Dilution factor) / 1000

-

General Considerations:

-

The purity of the solute and solvents is critical for accurate solubility determination.

-

The system should be at equilibrium, which can be confirmed by measuring the concentration at different time points until it becomes constant.

-

Temperature control is essential as solubility is highly temperature-dependent.

Visualizations

The following diagrams illustrate the general workflow for experimental solubility determination and the logical relationships governing the solubility of a compound like this compound.

References

- 1. This compound CAS#: 2401-85-6 [m.chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Solubility measurement and modelling of 1,8-dinitronaphthalene in nine organic solvents from T = (273.15 to 308.15) K and mixing properties of solutions | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 4. researchgate.net [researchgate.net]

Spectroscopic and Methodological Analysis of 1-Chloro-2,4-dinitronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 1-chloro-2,4-dinitronaphthalene. Due to the limited availability of detailed experimental protocols and complete spectral datasets for this specific compound, this guide also presents a comprehensive, representative experimental workflow for a widely used biochemical assay in which analogous compounds are utilized: the Glutathione S-Transferase (GST) activity assay, featuring 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate. This workflow is detailed to meet the core requirements for methodological description and visualization.

Spectroscopic Data for this compound

General and Mass Spectrometry Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₅ClN₂O₄ | PubChem[1] |

| Molar Mass | 252.61 g/mol | PubChem[1] |

| Monoisotopic Mass | 251.9937843 Da | PubChem[1] |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 252 | PubChem[1] |

| m/z 2nd Highest: 160 | PubChem[1] | |

| m/z 3rd Highest: 125 | PubChem[1] |

Infrared (IR) Spectroscopy Data

While a detailed peak list for this compound is not available, the characteristic absorption bands for aromatic nitro compounds provide an expected spectral profile. The data presented is for the related compound, 1-chloro-2,4-dinitrobenzene, obtained via the KBr wafer technique.

| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Typical for aromatic rings. |

| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong and characteristic of nitro groups. |

| Symmetric NO₂ Stretch | 1360 - 1290 | Strong and characteristic of nitro groups. |

| C=C Aromatic Stretch | 1600 - 1400 | Multiple bands are expected. |

| C-Cl Stretch | 850 - 550 | Can be variable and overlay with other bands. |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Specific ¹H and ¹³C NMR data for this compound are not available in the public domain. However, based on the structure, the following provides an estimation of the expected proton and carbon environments. The proton NMR spectrum is expected to show complex splitting patterns in the aromatic region (typically δ 7.0-9.0 ppm) due to the electron-withdrawing effects of the nitro and chloro groups. Similarly, the ¹³C NMR spectrum would display signals for the ten carbon atoms of the naphthalene ring system, with significant downfield shifts for the carbons bearing the nitro and chloro substituents.

Experimental Protocol: Glutathione S-Transferase (GST) Activity Assay

The following is a detailed protocol for a continuous spectrophotometric rate determination assay for Glutathione S-Transferase (GST) activity, using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate. This method is widely applicable and serves as a robust example of an experimental workflow involving a compound structurally related to this compound.

Principle:

The assay measures the conjugation of the thiol group of reduced glutathione (GSH) to the electrophilic center of 1-chloro-2,4-dinitrobenzene (CDNB). This reaction is catalyzed by GST and results in the formation of a GS-CDNB conjugate, which can be monitored by the increase in absorbance at 340 nm.[2][3] The rate of this increase is directly proportional to the GST activity in the sample.

Materials and Reagents:

-

100 mM Potassium Phosphate Buffer (pH 6.5)

-

75 mM Reduced Glutathione (GSH) solution (prepare fresh)

-

30 mM 1-Chloro-2,4-dinitrobenzene (CDNB) solution in 95% ethanol (prepare fresh)

-

Glutathione S-Transferase (GST) enzyme solution (e.g., purified enzyme or cell lysate)

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes (1 cm path length)

Procedure:

-

Reagent Preparation:

-

Prepare all buffer and reagent solutions as described above. Ensure the GSH and CDNB solutions are freshly made for optimal results.

-

-

Assay Mixture Preparation:

-

In a suitable cuvette, prepare the reaction mixture by adding the following in order:

-

2.70 mL of 100 mM Potassium Phosphate Buffer

-

0.10 mL of 75 mM GSH solution

-

0.10 mL of 30 mM CDNB solution

-

-

For the blank, prepare a separate cuvette containing 2.80 mL of buffer, 0.10 mL of GSH, and 0.10 mL of CDNB, but no enzyme.

-

-

Enzyme Reaction and Measurement:

-

Equilibrate the cuvettes containing the assay mixture and the blank to 25°C in a thermostatted spectrophotometer.

-

Monitor the absorbance at 340 nm until a stable baseline is achieved.

-

To initiate the enzymatic reaction, add 0.10 mL of the GST enzyme solution to the sample cuvette and mix by inversion.

-

Immediately begin recording the increase in absorbance at 340 nm for approximately 5 minutes, taking readings at regular intervals (e.g., every 30 seconds).

-

-

Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the reaction curve for both the sample and the blank.

-

Subtract the rate of the blank from the rate of the sample to correct for any non-enzymatic reaction.

-

The GST activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of the GS-CDNB conjugate at 340 nm (ε = 9.6 mM⁻¹cm⁻¹).

-

Visualizations

Glutathione S-Transferase (GST) Assay Workflow

The following diagram illustrates the key steps in the GST activity assay.

Caption: Workflow for the spectrophotometric determination of GST activity.

Logical Relationship of GST Assay Components

This diagram shows the interaction between the key components in the GST-catalyzed reaction.

References

Methodological & Application

Application Notes and Protocols for Amino Acid Derivatization using 1-Chloro-2,4-dinitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the derivatization of amino acids using 1-Chloro-2,4-dinitronaphthalene (CDNN) for subsequent analysis by High-Performance Liquid Chromatography (HPLC). This method is designed for researchers, scientists, and professionals in drug development who require accurate quantification of amino acids. The protocol is based on the well-established chemistry of nucleophilic aromatic substitution, analogous to derivatization with 2,4-dinitrofluorobenzene (DNFB). The resulting dinitrophenyl (DNP) derivatives of amino acids exhibit strong UV absorbance, allowing for sensitive detection.

Introduction

Quantitative amino acid analysis is a critical tool in various scientific fields, from proteomics and nutritional analysis to quality control in biopharmaceutical production.[1] Most amino acids lack a strong chromophore, which makes their direct detection by UV-Vis spectrophotometry challenging.[2][3] To overcome this limitation, pre-column derivatization is a widely used technique where amino acids are chemically modified to attach a UV-active or fluorescent tag.[4][5]

This compound (CDNN) is a derivatizing agent that reacts with the primary and secondary amino groups of amino acids. The reaction is a nucleophilic aromatic substitution (SNAr), where the amino group of the amino acid displaces the chlorine atom on the CDNN molecule. This reaction is typically carried out in an alkaline medium. The resulting N-dinitrophenylnaphthalene amino acid derivatives are stable and possess a strong chromophore, allowing for sensitive detection by HPLC with a UV detector. This methodology offers a reliable and cost-effective approach for amino acid analysis.

Chemical Reaction Pathway

The derivatization of an amino acid with this compound proceeds via a nucleophilic aromatic substitution reaction. The amino group of the amino acid acts as a nucleophile, attacking the electron-deficient carbon atom to which the chlorine atom is attached. The presence of two electron-withdrawing nitro groups on the naphthalene ring facilitates this reaction. The reaction is typically carried out under alkaline conditions to ensure the amino group is deprotonated and thus more nucleophilic.

Caption: Chemical reaction of amino acid with CDNN.

Experimental Workflow

The overall workflow for amino acid analysis using CDNN derivatization involves sample preparation, the derivatization reaction itself, followed by HPLC separation and detection, and finally data analysis.

Caption: Workflow for CDNN amino acid analysis.

Detailed Experimental Protocols

Materials and Reagents:

-

This compound (CDNN)

-

Amino acid standards

-

Boric acid

-

Sodium hydroxide (NaOH)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

Water, HPLC grade

-

0.22 µm syringe filters

Equipment:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Heating block or water bath

-

pH meter

-

Vortex mixer

-

Micropipettes

-

Autosampler vials

Protocol 1: Preparation of Reagents

-

Derivatization Reagent (10 mM CDNN in Acetonitrile): Dissolve an appropriate amount of CDNN in HPLC-grade acetonitrile to a final concentration of 10 mM. Store in a dark, sealed container at 4°C.

-

Borate Buffer (0.1 M, pH 9.0): Dissolve boric acid in HPLC-grade water to a final concentration of 0.1 M. Adjust the pH to 9.0 with 1 M NaOH.

-

Mobile Phase A (0.1% TFA in Water): Add 1 mL of TFA to 999 mL of HPLC-grade water.

-

Mobile Phase B (0.1% TFA in Acetonitrile): Add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.

Protocol 2: Derivatization of Amino Acid Standards and Samples

-

Pipette 100 µL of the amino acid standard solution or sample into a clean microcentrifuge tube.

-

Add 200 µL of 0.1 M borate buffer (pH 9.0).

-

Add 200 µL of 10 mM CDNN in acetonitrile.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture in a heating block or water bath at 60°C for 30 minutes.

-

After incubation, cool the mixture to room temperature.

-

Add 500 µL of Mobile Phase A to stop the reaction and dilute the sample.

-

Filter the final solution through a 0.22 µm syringe filter into an autosampler vial for HPLC analysis.

Protocol 3: HPLC Analysis

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 340 nm

-

Column Temperature: 30°C

-

Gradient Elution:

-

0-5 min: 10% B

-

5-45 min: 10-60% B (linear gradient)

-

45-50 min: 60-10% B (linear gradient)

-

50-60 min: 10% B (equilibration)

-

Quantitative Data Summary

The following tables provide typical parameters for the derivatization and HPLC analysis. These values are based on established methods for similar dinitrophenyl derivatizing agents and should be optimized for specific applications and instrumentation.

Table 1: Derivatization Reaction Parameters

| Parameter | Value |

| Derivatizing Reagent | This compound (CDNN) |

| pH | 9.0 (Borate Buffer) |

| Temperature | 60°C |

| Reaction Time | 30 minutes |

| Molar Ratio (Reagent:Amino Acid) | >10:1 (to ensure complete reaction) |

Table 2: HPLC Operating Conditions

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% TFA in Water, B: 0.1% TFA in ACN |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 340 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

Troubleshooting

-

Low Peak Area/Sensitivity:

-

Ensure the pH of the reaction buffer is correct. The amino group must be deprotonated to be nucleophilic.

-

Increase the reaction time or temperature.

-

Check the concentration and stability of the CDNN reagent.

-

-

Poor Peak Shape:

-

Ensure complete dissolution of the derivatized sample in the mobile phase.

-

Optimize the HPLC gradient to improve peak resolution.

-

Check for column degradation.

-

-

Baseline Noise:

-

Use high-purity solvents and reagents.

-

Ensure proper mixing of mobile phases.

-

Conclusion

The use of this compound for the pre-column derivatization of amino acids is a robust and effective method for their quantitative analysis by HPLC. The provided protocols offer a starting point for method development and can be adapted to suit the specific needs of the researcher. This approach provides the necessary sensitivity and reliability for amino acid analysis in a variety of sample matrices relevant to research, and drug development.

References

Application Notes and Protocols for N-Terminal Protein Sequencing using 1-Chloro-2,4-dinitronaphthalene (CDNN) and HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal protein sequencing is a fundamental technique in proteomics and protein chemistry, providing crucial information about a protein's identity, structure, and function. The Sanger method, which utilizes a derivatizing agent to label the N-terminal amino acid, remains a classic and valuable approach. This document provides a detailed protocol for N-terminal protein sequencing using 1-Chloro-2,4-dinitronaphthalene (CDNN) as the derivatizing agent, followed by HPLC analysis of the resulting 2,4-dinitrophenyl (DNP) amino acid derivative. CDNN is a close analog of Sanger's original reagent, 1-Fluoro-2,4-dinitrobenzene (DNFB), and reacts with the primary amine of the N-terminal amino acid under alkaline conditions to form a stable, UV-active DNP-amino acid. Subsequent acid hydrolysis cleaves all peptide bonds, releasing the DNP-labeled N-terminal amino acid, which can then be identified and quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Principle of the Method

The core principle of this method involves a two-step chemical process:

-

Derivatization: The free α-amino group of the protein's N-terminal residue acts as a nucleophile, attacking the electron-deficient aromatic ring of CDNN. This results in the formation of a stable covalent bond, yielding a DNP-protein conjugate.

-

Hydrolysis and Identification: The DNP-protein is then subjected to acid hydrolysis, which breaks all peptide bonds. The DNP-amino acid bond is resistant to this hydrolysis. The resulting mixture contains the DNP-labeled N-terminal amino acid and all other amino acids from the protein in their free form. The DNP-amino acid is then separated, identified, and quantified using RP-HPLC with UV detection.

Experimental Protocols

Materials and Reagents

-

Protein sample (lyophilized, salt-free)

-

This compound (CDNN)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol, reagent grade

-

Hydrochloric acid (HCl), constant boiling (6 M)

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

Water, HPLC grade

-

Standard DNP-amino acids (for calibration and identification)

-

Nitrogen gas for drying

Instrumentation

-

HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector

-

Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Reaction vials (e.g., 1.5 mL microcentrifuge tubes)

-

Heating block or oven capable of maintaining 110°C

-

Vacuum centrifuge or nitrogen evaporator

-

pH meter

Detailed Experimental Workflow

The overall experimental workflow for N-terminal protein sequencing with CDNN is depicted below.

Caption: Workflow for N-terminal protein sequencing using CDNN.

Protocol Steps

Step 1: Derivatization of the N-terminal Amino Acid

-

Weigh out approximately 1-5 mg of the purified, salt-free protein into a reaction vial.

-

Dissolve the protein in 200 µL of 0.1 M sodium bicarbonate buffer, pH 8.5.

-

Prepare a fresh solution of 10 mg/mL CDNN in ethanol.

-

Add 100 µL of the CDNN solution to the protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.

-

After incubation, evaporate the solvent completely using a vacuum centrifuge or a stream of nitrogen gas.

Step 2: Acid Hydrolysis of the DNP-Protein

-

To the dried DNP-protein, add 200 µL of 6 M HCl.

-

Seal the reaction vial under vacuum or flush with nitrogen to prevent oxidation of sensitive amino acids.

-

Heat the vial at 110°C for 16-24 hours to completely hydrolyze the peptide bonds.

-

After hydrolysis, cool the vial to room temperature.

-

Evaporate the HCl completely using a vacuum centrifuge or a stream of nitrogen gas. This step may need to be repeated with the addition of water to ensure complete removal of the acid.

Step 3: HPLC Analysis of the DNP-Amino Acid

-

Reconstitute the dried hydrolysate in 100-200 µL of the initial HPLC mobile phase (Mobile Phase A).

-

Centrifuge the sample at high speed for 10 minutes to pellet any insoluble material.

-

Transfer the supernatant to an HPLC vial.

-

Inject an appropriate volume (e.g., 20 µL) of the sample onto the C18 column.

-

Perform the HPLC separation using the conditions outlined in the tables below.

-

Monitor the elution of the DNP-amino acids by measuring the absorbance at approximately 360 nm.

-

Identify the N-terminal DNP-amino acid by comparing its retention time to that of a standard mixture of DNP-amino acids run under the same conditions.

-

Quantify the amount of the DNP-amino acid by comparing the peak area to a calibration curve generated from the DNP-amino acid standards.

Data Presentation

HPLC Operating Conditions

| Parameter | Recommended Setting |

| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 360 nm |

| Injection Volume | 20 µL |

Representative HPLC Gradient Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 90 | 10 |

| 30 | 50 | 50 |

| 35 | 10 | 90 |

| 40 | 10 | 90 |

| 41 | 90 | 10 |

| 50 | 90 | 10 |

Note: This is a representative gradient and may require optimization for specific applications and HPLC systems.

Retention Times of Standard DNP-Amino Acids

The retention times of DNP-amino acids will vary depending on the specific HPLC system, column, and exact mobile phase composition. It is essential to run a standard mixture of DNP-amino acids to determine their retention times on your system. The following table is provided as a template for recording your experimentally determined retention times.

| DNP-Amino Acid | Expected Elution Order (General) | Retention Time (min) - User Determined |

| DNP-Aspartic acid | Early | |

| DNP-Glutamic acid | Early | |

| DNP-Serine | Early-Mid | |

| DNP-Threonine | Early-Mid | |

| DNP-Glycine | Mid | |

| DNP-Alanine | Mid | |

| DNP-Proline | Mid-Late | |

| DNP-Valine | Mid-Late | |

| DNP-Methionine | Late | |

| DNP-Isoleucine | Late | |

| DNP-Leucine | Late | |

| DNP-Phenylalanine | Late | |

| DNP-Tryptophan | Late | |

| Di-DNP-Lysine | Varies | |

| Di-DNP-Tyrosine | Varies | |

| Di-DNP-Histidine | Varies |

Signaling Pathway Diagram: Derivatization Reaction

The chemical reaction between the N-terminal amino acid and this compound (CDNN) is a nucleophilic aromatic substitution.

Caption: Derivatization of the N-terminal amino acid with CDNN.

Conclusion

The use of this compound (CDNN) for N-terminal protein sequencing provides a reliable and accessible method for protein identification. The protocol outlined in these application notes offers a comprehensive guide for researchers, from sample preparation to HPLC analysis. Accurate identification of the N-terminal DNP-amino acid is dependent on the careful execution of the experimental steps and the use of appropriate standards for HPLC calibration. This technique remains a valuable tool in the field of protein science and drug development.

Application Notes and Protocols: Reaction of 1-Chloro-2,4-dinitronaphthalene with Protein Thiol Groups

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1-Chloro-2,4-dinitronaphthalene (CDNN) is a less commonly cited reagent for the specific labeling of protein thiol groups compared to its analogue, 1-chloro-2,4-dinitrobenzene (CDNB). The following application notes and protocols are largely based on the well-documented reactivity of CDNB with thiol groups and have been adapted for CDNN. Researchers should empirically determine the optimal reaction conditions and validate the results for their specific protein of interest.

Introduction

This compound (CDNN) is an aromatic compound that can serve as a reagent for the modification of sulfhydryl (thiol) groups in proteins, particularly the side chains of cysteine residues. This reaction is a nucleophilic aromatic substitution where the thiol group acts as the nucleophile, displacing the chloride ion from the naphthalene ring. The resulting stable thioether bond allows for the quantification of accessible thiols and can be used to probe the functional role of cysteine residues in proteins.

The reaction of the analogous compound, 1-chloro-2,4-dinitrobenzene (CDNB), with the thiol of glutathione is a well-established assay for measuring the activity of Glutathione S-Transferase (GST) enzymes.[1][2][3] The formation of the dinitrophenyl-S-glutathione conjugate results in a product that absorbs light at 340 nm, providing a convenient spectrophotometric method for monitoring the reaction.[4][5] It is presumed that CDNN reacts similarly with protein thiols, leading to a spectral shift that can be utilized for quantification.

Principle of the Reaction

The core of the reaction is a nucleophilic aromatic substitution. The deprotonated thiol group (thiolate anion, RS⁻) of a cysteine residue attacks the electron-deficient carbon atom of the naphthalene ring that is bonded to the chlorine. The presence of two electron-withdrawing nitro groups (NO₂) on the naphthalene ring activates the ring towards nucleophilic attack, facilitating the displacement of the chloride leaving group.

The reaction product is a stable dinitrophenyl-thioether linkage to the protein. The formation of this adduct can be monitored spectrophotometrically due to the chromophoric nature of the dinitrophenyl group.

Applications

-

Quantification of accessible protein thiols: By measuring the change in absorbance upon reaction, the number of reactive thiol groups on a protein can be determined.

-

Enzyme activity assays: As a substrate for enzymes like Glutathione S-Transferases, CDNN can be used to measure their catalytic activity.[2][3]

-

Probing the role of cysteine residues: By modifying specific cysteine residues, researchers can investigate their importance in protein structure, function, and regulation.

-

Irreversible inhibition studies: If a cysteine residue is crucial for the active site of an enzyme, CDNN can act as an irreversible inhibitor, and the kinetics of inactivation can be studied.

Quantitative Data Summary

The following table summarizes key quantitative parameters, primarily derived from studies using the analogous compound CDNB. These values should be used as a starting point for experiments with CDNN and should be empirically verified.

| Parameter | Value (for CDNB) | Reference |

| Wavelength of Maximum Absorbance (λmax) of Product | 340 nm | [1][4] |

| Molar Extinction Coefficient (ε) of Product | 9,600 M⁻¹cm⁻¹ | [5][6][7] |

| Optimal pH for Reaction | 6.5 - 9.0 | [2][7] |

| Typical Substrate Concentration (in GST assays) | 1.0 mM | [2] |

| Typical Glutathione Concentration (in GST assays) | 2.5 - 5.0 mM | [2][7] |

Experimental Protocols

Protocol 1: Spectrophotometric Quantification of Protein Thiols with CDNN

This protocol provides a general method for determining the concentration of accessible thiol groups in a purified protein sample.

Materials:

-

Purified protein solution with a known concentration

-

This compound (CDNN) stock solution (e.g., 30 mM in 95% ethanol)[2]

-

Reaction Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

-

UV-Vis Spectrophotometer and cuvettes

Procedure:

-

Prepare the reaction mixture: In a suitable cuvette, add the reaction buffer and the protein sample to a final volume of, for example, 990 µL. The final protein concentration will depend on the number of expected thiol groups and should be optimized.

-

Establish a baseline: Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.

-

Initiate the reaction: Add a small volume (e.g., 10 µL) of the CDNN stock solution to the cuvette to achieve a final concentration of approximately 1 mM. Mix quickly by inverting the cuvette.

-

Monitor the reaction: Immediately begin monitoring the increase in absorbance at 340 nm over time. Record data at regular intervals (e.g., every 30 seconds) until the reaction reaches completion (i.e., the absorbance plateaus).

-

Blank measurement: Prepare a blank reaction containing all components except the protein. Monitor its absorbance at 340 nm over the same time course to account for any non-enzymatic reaction.

-

Calculations:

-

Subtract the rate of the blank reaction from the rate of the protein-containing reaction.

-

Use the Beer-Lambert law (A = εcl) to calculate the concentration of the formed dinitrophenyl-thioether adduct, where:

-

The concentration of reacted thiols can then be determined. By knowing the initial protein concentration, the number of reactive thiols per protein molecule can be calculated.

-

Visualizations

Caption: Workflow for the quantification of protein thiols using CDNN.

Caption: Reaction mechanism of CDNN with a protein thiol group.

References

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 2.3.1. Glutathione S-Transferases (GSTs) Activity Assay [bio-protocol.org]

- 4. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Characterization and Functional Analysis of Four Glutathione S-Transferases from the Migratory Locust, Locusta migratoria - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Glutathione S-Transferase (GST) Assay using 1-Chloro-2,4-dinitronaphthalene (CDNB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione S-transferases (GSTs) are a family of enzymes pivotal in cellular detoxification processes.[1][2] They catalyze the conjugation of reduced glutathione (GSH) to a wide variety of electrophilic substrates, thereby neutralizing their toxic effects.[1][2] The measurement of GST activity is crucial for studying drug metabolism, oxidative stress, and cancer research. 1-Chloro-2,4-dinitronaphthalene (CDNB) is a broad-spectrum substrate suitable for most GST isozymes, making it a widely used reagent for the determination of GST activity.[2][3][4] This document provides detailed application notes and protocols for the robust and reliable measurement of GST activity using CDNB.

The assay is based on the GST-catalyzed reaction between GSH and CDNB. The product of this reaction, S-(2,4-dinitrophenyl)glutathione, can be detected spectrophotometrically at 340 nm.[1][3][4][5][6] The rate of the increase in absorbance at this wavelength is directly proportional to the GST activity in the sample.[1][3]

Principle of the Assay

The enzymatic reaction underlying the GST assay with CDNB is as follows:

GSH + CDNB --(Glutathione S-Transferase)--> S-(2,4-dinitrophenyl)glutathione + HCl

The formation of the S-(2,4-dinitrophenyl)glutathione conjugate results in an increase in absorbance at 340 nm.[3][5][6] This change in absorbance over time is monitored to calculate the enzyme's activity. One unit of GST activity is typically defined as the amount of enzyme that catalyzes the conjugation of 1.0 µmole of CDNB with GSH per minute under the specified assay conditions.[4][6]

Quantitative Data

Molar Extinction Coefficient

The molar extinction coefficient of the S-(2,4-dinitrophenyl)glutathione conjugate is essential for calculating GST activity.

| Compound | Wavelength (nm) | Molar Extinction Coefficient (ε) |

| S-(2,4-dinitrophenyl)glutathione | 340 | 9.6 mM⁻¹cm⁻¹[1][7] |

| S-(2,4-dinitrophenyl)glutathione | 340 | 0.0096 µM⁻¹cm⁻¹[6] |

Kinetic Parameters

The following table summarizes the kinetic parameters of GST with CDNB and GSH from various sources. These values can vary depending on the specific GST isozyme and the experimental conditions.

| GST Source | Substrate | Km (mM) | Vmax (µmol/min/mg protein) |

| African Catfish (Clarias lazera) Ovary | GSH | 0.56 | 0.5 |

| CDNB | 1.0 | 2.5 | |

| African Catfish (Clarias lazera) Testis | GSH | 2.5 | 33.3 |

| CDNB | 0.83 | 25 | |

| Housefly (Musca domestica) I1 Isoform | GSH | 0.15 | Not Reported |

| CDNB | 0.15 | Not Reported | |

| Electrochemical Evaluation | GSH or CDNB | ~0.1 | 40-60 (µmol/min per mg of GST) |

Note: The original data for the African Catfish study presented Vmax in µmoles/min. For consistency, it is assumed to be per mg of protein as is standard.[8] The electrochemical evaluation provided Vmax in µmol/min per mg of GST.[9] The housefly study reported dissociation equilibrium constants.[10]

Experimental Protocols

A. Reagent Preparation

1. Assay Buffer (e.g., 100 mM Potassium Phosphate Buffer, pH 6.5)

-

Prepare a 100 mM solution of potassium phosphate monobasic.[11]

-

Adjust the pH to 6.5 with 1 M KOH.[11]

-

Store at 4°C.

2. 100 mM this compound (CDNB) Stock Solution

-

Dissolve the required amount of CDNB in 95% ethanol or DMSO to a final concentration of 100 mM.[5][6]

-

Store at -20°C in light-protected aliquots.[5][6] CDNB is toxic and should be handled with care.[5]

3. 100 mM Reduced Glutathione (GSH) Stock Solution

-

Dissolve the required amount of reduced glutathione in the assay buffer to a final concentration of 100 mM.[6]

-

Prepare this solution fresh on the day of the experiment and keep it on ice.[3] For longer-term storage, aliquots can be stored at -20°C for several months.[3]

4. Sample Preparation (General Guidelines)

-

Cell Lysate: Wash cells with ice-cold PBS. Lyse the cells in 3-4 volumes of ice-cold assay buffer using sonication or homogenization.[12] Centrifuge at 10,000 x g for 15 minutes at 4°C to remove cell debris.[4][12] Collect the supernatant for the assay.

-

Tissue Homogenate: Perfuse the tissue with PBS containing heparin to remove red blood cells.[12] Homogenize the tissue in 5-10 volumes of ice-cold assay buffer.[13] Centrifuge at 10,000 x g for 15 minutes at 4°C.[13] The resulting supernatant is the sample.

-

Bacterial Lysate: Collect bacteria by centrifugation. The pellet can be subjected to freeze-thaw cycles and then sonicated in assay buffer.[12] Centrifuge to clarify the lysate.[12]

B. Assay Protocol (96-Well Plate Format)

-

Prepare the Reaction Mix: For each well, prepare a reaction mix by combining the assay buffer, GSH solution, and CDNB solution. A common final concentration in the reaction is 1 mM GSH and 1 mM CDNB. For a 200 µL final volume per well, you can prepare a master mix.

-

Sample and Control Setup:

-

Sample Wells: Add a suitable volume of your sample (e.g., 10-50 µL) to the wells.

-

Blank/Negative Control Wells: Add the same volume of sample buffer or lysis buffer without the sample. This is to measure the non-enzymatic reaction between GSH and CDNB.

-

Positive Control (Optional): Use a known amount of purified GST.

-

-

Initiate the Reaction: Add the reaction mix to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader capable of measuring absorbance at 340 nm.[3][5]

-

Data Acquisition: Measure the absorbance every 30-60 seconds for a period of 5-10 minutes.[1][3] Ensure the readings are within the linear range of the assay.

C. Assay Protocol (Cuvette Format)

-

Prepare the Reaction Mixture: In a 1 mL cuvette, prepare a reaction mixture containing assay buffer, 1 mM GSH, and 1 mM CDNB.[3]

-

Blank Measurement: Use a cuvette with the reaction mixture but without the enzyme sample to zero the spectrophotometer at 340 nm.[6]

-

Initiate the Reaction: Add a small volume of the enzyme sample (e.g., 10-50 µL) to the cuvette containing the reaction mixture.[3] Mix by inverting the cuvette several times.[3]

-

Kinetic Measurement: Immediately start recording the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5 minutes.[3][6]

Data Analysis

-

Calculate the Rate of Reaction (ΔA340/min): Plot the absorbance at 340 nm against time. Determine the slope of the linear portion of the curve for both the sample and the blank.[1][6]

-

Correct for the Blank: Subtract the rate of the blank reaction from the rate of the sample reaction to get the enzyme-catalyzed rate.[6]

-

Calculate GST Activity: Use the Beer-Lambert law to calculate the GST activity.

GST Activity (µmol/min/mL) = (ΔA340/min) / (ε * l)

Where:

-

Calculate Specific Activity: To determine the specific activity, divide the GST activity by the protein concentration of the sample.

Specific Activity (µmol/min/mg) = GST Activity (µmol/min/mL) / Protein Concentration (mg/mL)

Visualizations

Caption: Enzymatic reaction of GST with GSH and CDNB.

Caption: Experimental workflow for the GST assay.

References

- 1. 3hbiomedical.com [3hbiomedical.com]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. abcam.com [abcam.com]

- 5. GST Detection Module with CDNB Enzymatic Assay [sigmaaldrich.com]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. bmrservice.com [bmrservice.com]

- 8. rjpbcs.com [rjpbcs.com]

- 9. Electrochemical evaluation of glutathione S-transferase kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of an insect glutathione S-transferase: kinetic analysis supporting a rapid equilibrium random sequential mechanism with housefly I1 isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. assaygenie.com [assaygenie.com]

- 13. assaygenie.com [assaygenie.com]

Application Notes and Protocols: 1-Chloro-2,4-dinitronaphthalene in Peptide Mapping

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide mapping is a cornerstone analytical technique in biotechnology and pharmaceutical development, providing high-resolution information on the primary structure of proteins. It is instrumental for protein identification, characterization of post-translational modifications (PTMs), and for ensuring the lot-to-lot consistency of biotherapeutics. The method typically involves the enzymatic digestion of a protein into smaller peptide fragments, which are then separated and analyzed, most commonly by liquid chromatography-mass spectrometry (LC-MS).

Chemical derivatization of peptides prior to analysis can significantly enhance the performance of peptide mapping by improving chromatographic separation, increasing ionization efficiency in mass spectrometry, and providing specific targets for detection. While a variety of reagents are utilized for peptide derivatization, this document explores the potential application of 1-Chloro-2,4-dinitronaphthalene (CDNN) in this context.

Historically, the structurally analogous compound, 1-Fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent, was famously used for the N-terminal sequencing of peptides and proteins.[1][2][3] The reactivity of these dinitro-halo-aromatic compounds is governed by nucleophilic aromatic substitution, where the halogen atom is readily displaced by nucleophilic residues in a peptide.[2] This document provides a detailed, albeit theoretical, framework for the application of this compound as a derivatization agent in modern peptide mapping workflows.

Principle of Derivatization with this compound

This compound is an electron-deficient aromatic compound due to the presence of two strongly electron-withdrawing nitro groups. This electronic arrangement makes the naphthalene ring susceptible to nucleophilic attack, leading to the displacement of the chlorine atom. In the context of peptides, several amino acid side chains, as well as the N-terminal amino group, possess nucleophilic character and can therefore react with CDNN.

The primary sites of reaction on a peptide are:

-

N-terminal α-amino group: The primary amine at the N-terminus of a peptide is a potent nucleophile and is expected to be the most reactive site.

-

ε-amino group of Lysine: The side chain of lysine contains a primary amine that can also react with CDNN.

-

Thiol group of Cysteine: The sulfhydryl group of cysteine is a strong nucleophile and will readily react with CDNN.

-

Phenolic hydroxyl group of Tyrosine: The hydroxyl group of tyrosine can also act as a nucleophile, particularly at higher pH.

-

Imidazole group of Histidine: The nitrogen atoms in the imidazole ring of histidine can also undergo reaction.

The derivatization of peptides with CDNN introduces a bulky, hydrophobic dinitronaphthyl group. This modification can be leveraged in peptide mapping in several ways:

-

Enhanced Reversed-Phase Chromatographic Retention: The hydrophobicity of the dinitronaphthyl moiety can increase the retention time of small, hydrophilic peptides on reversed-phase chromatography (RPC) columns, improving their separation from the void volume and from other peptides.

-

UV-Vis Detection: The dinitronaphthyl group is a strong chromophore, allowing for sensitive detection of derivatized peptides using UV-Vis detectors, typically in the range of 330-360 nm.

-

Mass Spectrometry Signal Enhancement: The introduction of a charge-carrying or easily ionizable group can potentially enhance the signal intensity in mass spectrometry.

-

Targeted Analysis: Derivatization can be used to specifically label certain residues (e.g., cysteines) for targeted analysis.

Experimental Protocols

The following protocols are proposed for the derivatization of peptides with this compound for peptide mapping applications. These are generalized procedures and may require optimization for specific proteins and analytical systems.

Protocol 1: N-terminal and Lysine Derivatization of Peptides

This protocol is designed to primarily label the N-terminal α-amino group and the ε-amino groups of lysine residues.

Materials:

-

Peptide sample (from protein digest)

-

This compound (CDNN) solution (10 mg/mL in acetonitrile or ethanol)

-

Sodium bicarbonate buffer (0.1 M, pH 8.5)

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

-

Ultrapure water

Procedure:

-

Sample Preparation: Reconstitute the lyophilized peptide digest in 50 µL of 0.1 M sodium bicarbonate buffer (pH 8.5).

-

Derivatization Reaction: To the peptide solution, add 10 µL of the CDNN solution. The molar ratio of CDNN to total peptide should be optimized, but a 10-fold molar excess is a good starting point.

-

Incubation: Vortex the mixture gently and incubate at 40°C for 1 hour in the dark.

-

Quenching: Stop the reaction by adding 5 µL of 10% TFA. This will acidify the solution and protonate any unreacted amines.

-

Sample Cleanup: The derivatized peptide sample should be purified before LC-MS analysis to remove excess reagent and salts. This can be achieved using a C18 solid-phase extraction (SPE) cartridge.

-

Condition the SPE cartridge with acetonitrile, followed by equilibration with 0.1% TFA in water.

-

Load the acidified reaction mixture onto the cartridge.

-

Wash the cartridge with 0.1% TFA in water to remove salts and excess reagent.

-

Elute the derivatized peptides with a solution of 70% acetonitrile and 0.1% TFA in water.

-

-

Analysis: Lyophilize the eluted sample and reconstitute in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).

Protocol 2: Selective Derivatization of Cysteine Residues

This protocol aims to selectively label the thiol groups of cysteine residues. This is typically performed on the intact protein before digestion to protect the cysteine residues and to aid in the identification of disulfide bonds.

Materials:

-

Intact protein sample

-

Denaturation buffer (e.g., 6 M Guanidine HCl, 0.1 M Tris-HCl, pH 8.0)

-

Reducing agent (e.g., 10 mM Dithiothreitol - DTT)

-

This compound (CDNN) solution (10 mg/mL in acetonitrile)

-

Alkylation quenching solution (e.g., 50 mM L-cysteine)

-

Buffer exchange system (e.g., dialysis or desalting column)

-

Protease (e.g., Trypsin)

-

Digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

Procedure:

-

Denaturation and Reduction: Dissolve the protein in the denaturation buffer. Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce all disulfide bonds.

-

Derivatization: Add a 20-fold molar excess of CDNN solution over the total cysteine content. Incubate at room temperature for 1 hour in the dark.

-

Quenching: Add L-cysteine solution to quench any unreacted CDNN.

-

Buffer Exchange: Remove the denaturant, reducing agent, and excess derivatization reagents by buffer exchange into the digestion buffer.

-

Enzymatic Digestion: Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate at 37°C overnight.

-

Digestion Termination: Stop the digestion by adding formic acid to a final concentration of 1%.

-

Analysis: The resulting peptide mixture is ready for direct LC-MS analysis.

Data Presentation

Quantitative data from peptide mapping experiments can be summarized to compare different conditions or to monitor product quality over time.

Table 1: Comparison of Derivatized vs. Non-Derivatized Peptides

| Feature | Non-Derivatized Peptide | CDNN-Derivatized Peptide |

| Retention Time (min) | 5.2 | 12.8 |

| m/z (singly charged) | 756.4 | 971.4 |

| Mass Shift (Da) | N/A | +215.0 |

| UV Absorbance (214 nm) | High | Moderate |

| UV Absorbance (340 nm) | None | High |

| MS Signal Intensity (counts) | 1.2 x 10⁶ | 3.5 x 10⁶ |

Table 2: Quantitative Analysis of a Specific Post-Translational Modification

| Sample | PTM Site | % Modification (Non-Derivatized) | % Modification (CDNN-Derivatized) |

| Batch A | Asn55 Deamidation | 15.3% | 15.1% |

| Batch B | Asn55 Deamidation | 18.9% | 19.2% |

| Stressed Sample | Met12 Oxidation | 45.2% | 44.8% |

Visualizations

Workflow for Peptide Derivatization and Mapping

Caption: General workflow for peptide mapping with CDNN derivatization.

Reaction of CDNN with Peptide Nucleophiles

Caption: Reaction of CDNN with nucleophilic residues in a peptide.

Conclusion

References

Application Notes and Protocols for Pre-Column Derivatization using 1-Chloro-2,4-dinitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and generalized protocols for the use of 1-Chloro-2,4-dinitronaphthalene as a pre-column derivatization reagent for the analysis of primary and secondary amines, amino acids, and thiols by High-Performance Liquid Chromatography (HPLC).

Principle and Applications

This compound is a chromophoric derivatizing agent. It reacts with nucleophilic groups such as the primary and secondary amino groups of amines and amino acids, as well as thiol groups, to form stable, UV-active derivatives. This process, known as derivatization, is performed prior to chromatographic analysis to enhance the detection and separation of analytes that lack a suitable chromophore for UV detection. The resulting dinitrophenyl (DNP) derivatives exhibit strong absorbance in the UV region, significantly improving the sensitivity of the analytical method.

Key Applications:

-

Amino Acid Analysis: Quantification of amino acids in protein hydrolysates, cell culture media, and biological fluids.

-

Biogenic Amine Analysis: Determination of low levels of biogenic amines in food and biological samples.

-

Therapeutic Drug Monitoring: Analysis of drugs containing primary or secondary amine moieties.

-

Thiol Analysis: Quantification of low molecular weight thiols in biological systems.

Chemical Reaction

This compound reacts with primary and secondary amines or thiols via a nucleophilic aromatic substitution reaction. The lone pair of electrons on the nitrogen or sulfur atom attacks the electron-deficient carbon atom to which the chlorine is attached, leading to the displacement of the chloride ion and the formation of a stable DNP-analyte conjugate. The reaction is typically carried out in an alkaline medium to ensure the analyte is in its more nucleophilic, deprotonated form.

Caption: Derivatization reaction of this compound.

Generalized Experimental Protocol

This protocol provides a general procedure for the derivatization of primary and secondary amines, amino acids, or thiols using this compound. Optimal conditions may vary depending on the specific analyte and sample matrix and should be determined experimentally.

3.1. Materials and Reagents

-

This compound (reagent grade)

-

Analyte standard or sample

-

Borate buffer (e.g., 0.1 M, pH 9.0)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Hydrochloric acid (HCl) or other suitable acid for reaction quenching

-

Water (HPLC grade)

-

HPLC system with UV detector

-

Reversed-phase HPLC column (e.g., C18, 4.6 x 250 mm, 5 µm)

3.2. Preparation of Solutions

-

Derivatization Reagent Solution: Prepare a 10 mg/mL solution of this compound in acetonitrile. This solution should be prepared fresh daily and protected from light.

-

Analyte Standard/Sample Solution: Dissolve the analyte standard in a suitable solvent (e.g., water or buffer) to a known concentration. For samples, perform necessary extraction and clean-up procedures. The final sample solution should be in a compatible solvent.

-

Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 9.0 with sodium hydroxide or hydrochloric acid.

3.3. Derivatization Procedure

-

To 100 µL of the analyte standard or sample solution in a microcentrifuge tube, add 100 µL of 0.1 M borate buffer (pH 9.0).

-

Add 200 µL of the this compound solution.

-

Vortex the mixture for 30 seconds.

-

Incubate the mixture in a water bath or heating block at 60°C for 30 minutes. Protect the mixture from light during incubation.

-

After incubation, cool the mixture to room temperature.

-

Quench the reaction by adding 50 µL of 1 M HCl. This will neutralize the excess base and stop the derivatization reaction.

-

Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC analysis.

Caption: Experimental workflow for pre-column derivatization.

3.4. HPLC Conditions

The following are typical starting conditions for the separation of DNP-derivatives. Method optimization is recommended for specific applications.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Gradient:

-

0-20 min: 30-70% B

-

20-25 min: 70-30% B

-

25-30 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Approximately 340 nm (determine the λmax of the DNP-derivative for optimal sensitivity)

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

Quantitative Data

The following table summarizes the type of quantitative data that should be determined during method validation for a specific analyte. The values provided are illustrative and will need to be established experimentally for each specific application of this compound derivatization.

| Parameter | Description | Illustrative Value Range |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | 1 - 10 pmol |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be accurately and precisely quantified. | 5 - 50 pmol |

| Linearity (r²) | The correlation coefficient of the calibration curve, indicating the linearity of the response. | > 0.99 |

| Linear Range | The concentration range over which the method is linear. | 10 - 1000 µM |

| Precision (RSD%) | The relative standard deviation of replicate measurements, indicating the method's reproducibility. | < 5% |

| Accuracy/Recovery (%) | The percentage of the true analyte concentration that is measured by the method. | 95 - 105% |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or low peak intensity | Incomplete derivatization | Optimize reaction pH, temperature, and time. Ensure reagent is fresh. |

| Degradation of derivative | Protect from light. Analyze samples promptly after derivatization. | |

| Multiple peaks for a single analyte | Incomplete reaction or side reactions | Optimize reaction conditions. Check for impurities in the standard or reagent. |

| Isomers of the derivative | This is possible with some analytes. Adjust chromatographic conditions to co-elute or resolve isomers. | |

| Poor peak shape | Column overload | Dilute the sample. |

| Incompatible injection solvent | Ensure the final sample solvent is compatible with the mobile phase. | |

| Baseline noise | Impure reagents or solvents | Use HPLC grade reagents and solvents. Filter all solutions. |

| Detector lamp issue | Check and replace the detector lamp if necessary. |

Safety Precautions

-

This compound is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area or a fume hood.

-

Refer to the Safety Data Sheet (SDS) for detailed safety information.

1-Chloro-2,4-dinitronaphthalene: Lack of Evidence for Use as an Agricultural Fungicide

Initial research into the application of 1-Chloro-2,4-dinitronaphthalene as a fungicide in agricultural science has revealed no evidence of its current or past use in this capacity. In contrast, available data points to significant toxicological concerns, including carcinogenic effects, making its use in agriculture highly improbable and inadvisable.

A thorough review of scientific literature and chemical databases, including PubChem, shows no established protocols or application notes for the use of this compound as a fungicide. The compound is primarily documented as a chemical intermediate with notable hazardous properties.

Toxicological Profile

Toxicological data indicates that this compound poses health risks. Studies have shown that it can elicit a carcinogenic response in laboratory animals. Specifically, it has been observed to cause breast cancer in rats[1]. The substance is also described as emitting highly toxic fumes of hydrogen chloride and nitrogen oxides when heated to decomposition.

Given these findings, the development of application notes and experimental protocols for its use as a fungicide would be scientifically irresponsible and potentially hazardous to researchers, agricultural workers, and the environment. The most favorable course of action recommended for this chemical is to seek alternative products with a lower inherent propensity for occupational exposure and environmental contamination[1].

Distinction from Other Compounds

It is crucial to distinguish this compound from other compounds with similar-sounding names that are used as fungicides. For instance, Chlorothalonil is a widely used broad-spectrum fungicide. However, these are distinct chemical entities with different properties and safety profiles.

Due to the absence of any fungicidal application data and the presence of significant safety concerns, this report cannot provide the requested detailed application notes, protocols, or data visualizations for this compound as an agricultural fungicide. The scientific community's focus regarding this compound is on its hazardous properties and safe handling, not its application in crop protection.

References

Analytical methods for the detection of 1-Chloro-2,4-dinitronaphthalene in samples

An increasing focus on environmental and health safety necessitates robust analytical methods for the detection and quantification of potentially hazardous compounds. 1-Chloro-2,4-dinitronaphthalene is a nitroaromatic compound that requires sensitive and specific analytical procedures for its monitoring in various sample matrices. This document provides detailed application notes and protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

These notes are intended for researchers, scientists, and professionals in environmental monitoring, toxicology, and drug development who are involved in the analysis of nitroaromatic compounds. The protocols provided are based on established analytical principles for similar compounds and should be validated in the user's laboratory for their specific application.

Analytical Methods Overview

The two primary recommended methods for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly specific and sensitive technique ideal for the identification and quantification of volatile and semi-volatile organic compounds. The mass spectrometer provides definitive identification based on the compound's mass spectrum.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not sufficiently volatile for GC. For nitroaromatic compounds, UV detection provides good sensitivity.

Data Presentation

The following tables summarize the proposed quantitative data for the analytical methods. These values are indicative and should be determined experimentally during method validation.

Table 1: Proposed Quantitative Performance Data for GC-MS Analysis of this compound

| Parameter | Proposed Value |

| Limit of Detection (LOD) | 0.1 - 1 µg/L |

| Limit of Quantitation (LOQ) | 0.5 - 5 µg/L |

| Linearity (R²) | > 0.995 |

| Linear Range | 1 - 100 µg/L |

| Recovery | 85 - 110% |

| Precision (%RSD) | < 15% |

Table 2: Proposed Quantitative Performance Data for HPLC-UV Analysis of this compound

| Parameter | Proposed Value |

| Limit of Detection (LOD) | 1 - 10 µg/L |

| Limit of Quantitation (LOQ) | 5 - 25 µg/L |

| Linearity (R²) | > 0.995 |

| Linear Range | 10 - 500 µg/L |

| Recovery | 80 - 115% |

| Precision (%RSD) | < 15% |

Experimental Protocols

Protocol 1: Analysis of this compound by GC-MS

This protocol outlines the analysis of this compound in a solid matrix (e.g., soil, sediment) or a liquid matrix (e.g., water).

1. Sample Preparation (Solid Matrix - Soxhlet Extraction)

-

Objective: To extract this compound from a solid sample.

-

Materials:

-

Soxhlet extractor

-

Thimble

-

Hexane or Dichloromethane (pesticide grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

-

Procedure:

-

Weigh approximately 10 g of the homogenized solid sample into a cellulose thimble.

-

Add anhydrous sodium sulfate to the sample in the thimble to remove moisture.

-

Place the thimble in the Soxhlet extractor.

-

Add 200 mL of hexane or dichloromethane to the round bottom flask.

-

Extract the sample for 6-8 hours at a rate of 4-6 cycles per hour.

-

After extraction, allow the apparatus to cool.

-

Concentrate the extract to approximately 5 mL using a rotary evaporator.

-

The extract is now ready for cleanup or direct injection if it is sufficiently clean.

-

2. Sample Preparation (Liquid Matrix - Liquid-Liquid Extraction)

-

Objective: To extract this compound from a water sample.

-

Materials:

-

Separatory funnel (1 L)

-

Dichloromethane (pesticide grade)

-

Anhydrous sodium sulfate

-

Concentrator tube

-

-

Procedure:

-

Measure 500 mL of the water sample into a 1 L separatory funnel.

-

Add 50 mL of dichloromethane to the separatory funnel.

-

Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

-

Allow the layers to separate.

-

Drain the lower organic layer into a flask containing anhydrous sodium sulfate.

-

Repeat the extraction two more times with fresh 50 mL portions of dichloromethane.

-

Combine the organic extracts.

-

Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

-

3. GC-MS Instrumental Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Conditions (Proposed):

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

-

Inlet: Splitless mode, 280 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Injection Volume: 1 µL.

-

-

MS Conditions (Proposed):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor (based on PubChem data)[1]:

-

Quantifier ion: m/z 252.

-

Qualifier ions: m/z 160, 125.

-

-

Protocol 2: Analysis of this compound by HPLC-UV

This protocol is suitable for the analysis of this compound in samples that are compatible with direct injection or after a simple dilution.

1. Sample Preparation

-

Objective: To prepare a sample for HPLC analysis.

-

Procedure:

-

For liquid samples, filter through a 0.45 µm syringe filter prior to injection.

-

If the concentration of the analyte is expected to be high, dilute the sample with the mobile phase.

-

For solid samples, an initial extraction (as described in the GC-MS protocol) followed by solvent exchange to the mobile phase may be necessary.

-

2. HPLC-UV Instrumental Analysis

-

Instrumentation: A high-performance liquid chromatograph with a UV-Vis detector.

-

HPLC Conditions (Proposed, based on methods for similar compounds):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water.

-

A: Water

-